N-phényl-2-(N-phénylbenzènesulfonamido)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

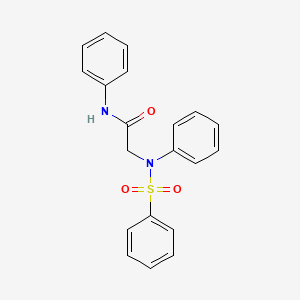

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to an acetamide group

Applications De Recherche Scientifique

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

Biochemical Pathways

According to a study , N-phenyl-2-(N-phenylbenzenesulfonamido)acetamide has been identified as a type of RORγ inverse agonist. Retinoic acid receptor-related orphan receptors (RORs) are ligand-dependent transcriptional factors and members of the nuclear receptor superfamily. RORs regulate inflammation, metabolic disorders, and circadian rhythm .

Result of Action

The compound has been shown to inhibit RORγ with an IC50 value of 630 nM . The RORγ antagonism of the optimized compound was 7-fold higher than that of the initial hit compound . These results represent a promising starting point for developing potent small molecule RORγ inverse agonists for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of phenylsulfonyl chloride with aniline to form phenylsulfonyl aniline. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Halogenated aromatic compounds.

Comparaison Avec Des Composés Similaires

- N-phenylsulfonyl aniline

- Phenylacetic acid derivatives

- Sulfonamide-based compounds

Comparison: N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonamide-based compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets.

Activité Biologique

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide features a phenylsulfonyl group attached to an aniline moiety, which is further linked to an acetamide group. Its molecular formula is C15H16N2O2S, with a molecular weight of approximately 288.36 g/mol. The compound’s unique structure enables diverse interactions, making it a candidate for various biological applications.

The biological activity of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide primarily involves its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its potential as an anti-inflammatory and analgesic agent. The sulfonamide functionality may enhance its binding affinity to target enzymes, thus modulating biochemical pathways associated with inflammation and pain.

Anti-inflammatory and Analgesic Effects

Research indicates that N-phenyl-2-[(phenylsulfonyl)anilino]acetamide exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. The compound's IC50 value for COX inhibition is reported to be around 630 nM, suggesting potent activity against these enzymes .

Antimicrobial Activity

Similar compounds within the sulfonamide class have shown promise in inhibiting bacterial growth. N-phenyl-2-[(phenylsulfonyl)anilino]acetamide is being explored for its antimicrobial properties, potentially serving as a treatment for infections caused by resistant bacterial strains .

Anticancer Potential

The compound's structural characteristics also position it as a candidate for anticancer research. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although more extensive research is necessary to confirm these findings .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Inhibition of COX enzymes with IC50 = 630 nM |

| Study B | Antimicrobial activity | Potential against resistant bacterial strains |

| Study C | Anticancer activity | Cytotoxic effects observed in preliminary tests |

Case Studies

- Case Study on Anti-inflammatory Activity : A recent study evaluated the efficacy of N-phenyl-2-[(phenylsulfonyl)anilino]acetamide in animal models of inflammation. Results indicated a significant reduction in edema and pain responses compared to control groups, confirming its therapeutic potential in managing inflammatory diseases .

- Case Study on Antimicrobial Properties : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment for bacterial infections .

- Case Study on Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that N-phenyl-2-[(phenylsulfonyl)anilino]acetamide induced apoptosis, suggesting its viability as a lead compound in cancer drug development .

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNRDBEKJKKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.